3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline

Description

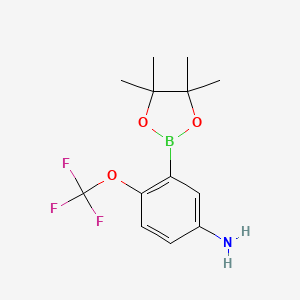

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline is a boronic ester derivative of aniline featuring a trifluoromethoxy (-OCF₃) group at the para position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the meta position. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-8(18)5-6-10(9)19-13(15,16)17/h5-7H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQVTPIFYWVQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline typically involves the formation of the boronate ester group followed by the introduction of the trifluoromethoxy group. One common method involves the reaction of 4-(trifluoromethoxy)aniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Amines.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. It is particularly useful for:

- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules.

- Functionalization of aromatic compounds : The trifluoromethoxy group enhances the reactivity of the aniline derivative, allowing for selective modifications.

Pharmaceutical Development

The trifluoromethoxy group is known to influence the biological activity and pharmacokinetics of drug candidates. This compound can be utilized in:

- Fluorinated pharmaceuticals : Enhancing the efficacy and stability of drug molecules through the incorporation of fluorine atoms.

- Lead optimization : In medicinal chemistry, it aids in modifying lead compounds to improve their therapeutic profiles.

Material Science

In material science, this compound contributes to:

- Polymer synthesis : Its reactivity allows for the development of polymers with tailored properties such as increased thermal stability and mechanical strength.

- Advanced coatings : Utilized in formulating coatings that require specific chemical resistance or durability.

Analytical Chemistry

The compound acts as a key intermediate in analytical applications by:

- Preparation of standards : Serving as a reference material for calibrating analytical instruments.

- Detection methods : Enhancing the sensitivity and selectivity of detection techniques for various analytes.

Environmental Applications

Emerging research indicates potential uses in environmental remediation:

- Pollutant removal : Its chemical properties may allow it to selectively bind and remove pollutants from contaminated environments.

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₅BF₃NO₃ (estimated based on analogs).

- Molecular Weight : ~305.07 g/mol.

- Applications : Intermediate in pharmaceuticals, agrochemicals, and materials science due to its boronic ester functionality.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related boronic ester-aniline derivatives, highlighting substituent effects:

Reactivity Trends :

- Electron-Withdrawing Groups (e.g., -OCF₃, -CF₃) : Stabilize boronate intermediates, accelerating cross-coupling rates but may reduce nucleophilicity .

- Substituent Position : Meta-boronic esters (target compound) exhibit distinct electronic environments compared to para or ortho isomers, affecting regioselectivity in couplings .

Physical and Chemical Properties

- Solubility: The trifluoromethoxy group increases lipophilicity compared to non-fluorinated analogs (e.g., 4-(boronic ester)aniline), enhancing solubility in organic solvents like THF or toluene .

- Thermal Stability : Melting points for boronic esters range widely (e.g., 165–170°C for 4-(boronic ester)aniline vs. predicted ~120–140°C for the target compound due to -OCF₃ flexibility).

Catalytic Performance

- Suzuki-Miyaura Coupling : Boronic esters with electron-withdrawing groups (-OCF₃, -CF₃) show improved coupling efficiency with aryl halides, as seen in the synthesis of γ-boryl amides and biaryl pharmaceuticals .

- Steric Effects: Bulky substituents (e.g., 2,4-difluorophenoxy in ) reduce reaction yields due to hindered access to the boron center.

Pharmaceutical Relevance

- Metabolic Stability : The -OCF₃ group in the target compound may enhance resistance to oxidative degradation compared to -OCH₃ analogs, a critical factor in drug design .

Biological Activity

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a dioxaborolane moiety, which is known for its role in enhancing the bioavailability and stability of pharmaceutical agents. The trifluoromethoxy group is also notable for potentially influencing the electronic properties and reactivity of the compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, related pyrimidine derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, it has been reported to inhibit cell proliferation in cancer cell lines with IC50 values indicating strong activity. A study highlighted a derivative with an IC50 of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, demonstrating a selective toxicity profile with a significant difference in effect compared to non-cancerous cells .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.

- Cell Cycle Arrest : It has been observed that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

- Targeting Specific Pathways : The compound may interact with specific molecular targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Antimicrobial Activity : A recent investigation into pyrimidine-based drugs reported compounds exhibiting potent activity against drug-resistant tuberculosis strains with MIC values as low as 0.5 µg/mL .

- Anticancer Efficacy : In vivo studies using BALB/c nude mice demonstrated that treatment with certain derivatives significantly inhibited lung metastasis in models of triple-negative breast cancer .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H17BF3NO2 |

| Molecular Weight | 283.09 g/mol |

| Antimicrobial Activity | MIC values: 4–8 µg/mL (against MRSA) |

| Anticancer Activity | IC50: 0.126 µM (MDA-MB-231 cell line) |

| Mechanisms of Action | MMP inhibition, cell cycle arrest |

Q & A

Q. Basic

- LCMS/HPLC : Confirms molecular weight (e.g., m/z 307 [M+H]⁺) and purity (retention time 0.99 minutes under specific conditions) .

- NMR : ¹¹B NMR detects boronate integrity (sharp peak near δ 30 ppm), while ¹H/¹³C NMR resolves aromatic and trifluoromethoxy signals .

- X-ray crystallography : SHELX software refines crystal structures, though resolution is limited for heavy atoms like boron .

How does the choice of catalyst and ligand system influence efficiency in Suzuki-Miyaura couplings involving this boronate?

Q. Advanced

- Pd catalysts : Tetrakis(triphenylphosphine)palladium(0) is robust for aryl-aryl couplings, but Pd(OAc)₂ with chelating ligands (e.g., SPhos) improves turnover in sterically hindered systems .

- Ligand effects : Electron-rich ligands accelerate oxidative addition of aryl halides, while bulky ligands (e.g., XPhos) suppress β-hydride elimination in alkylboronates .

- Solvent systems : Dioxane enhances solubility of boronate intermediates, but toluene/water biphasic mixtures simplify product isolation .

What strategies address discrepancies in reported yields for analogous reactions?

Data Contradiction Analysis

Discrepancies (e.g., 30% vs. 98% yields) arise from:

- Catalyst loading : Higher Pd concentrations (7.79 mmol in vs. 0.18 mmol in ) reduce induction periods but increase costs.

- Purification methods : Reverse-phase chromatography (C18, acetonitrile/water) improves purity but may lower recovery compared to flash chromatography .

- Substrate quality : Aniline derivatives with residual moisture or oxygen-sensitive boronate groups degrade during storage, necessitating rigorous drying .

How does the trifluoromethoxy group impact electronic properties and reactivity in cross-coupling reactions?

Advanced

The -OCF₃ group is strongly electron-withdrawing (σₚ ≈ 0.35), which:

- Activates aryl halides : Accelerates oxidative addition in Pd-catalyzed reactions but may promote protodeboronation in basic media.

- Directs regioselectivity : In metalation reactions, the -OCF₃ group directs electrophilic substitution to the para position, while Boc-protected amines favor ortho-functionalization .

- Influences stability : The compound is prone to hydrolysis under acidic conditions, requiring neutral pH during workup .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Under inert gas (N₂/Ar) at -20°C in amber vials to prevent boronate hydrolysis and photodegradation .

- Handling : Use anhydrous solvents (e.g., dioxane, THF) and gloveboxes for moisture-sensitive reactions .

- Safety : Consult SDS for toxicity data; wear nitrile gloves and eye protection due to potential skin/eye irritation .

How can computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Estimate HOMO/LUMO energies to predict nucleophilic/electrophilic behavior. Absolute hardness (η) and electronegativity (χ) derived from ionization potentials (I) and electron affinities (A) guide reactivity trends .

- Docking studies : Model interactions with catalytic sites (e.g., Pd centers) to optimize ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.